molecular formula C10H18O B1655145 4-(Propan-2-yl)cyclohexane-1-carbaldehyde CAS No. 32533-97-4

4-(Propan-2-yl)cyclohexane-1-carbaldehyde

Cat. No.: B1655145
CAS No.: 32533-97-4
M. Wt: 154.25 g/mol
InChI Key: GLBRWLVEZQRTKY-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is closely intertwined with the broader exploration of menthane-derived compounds and cyclohexane carboxaldehydes in the mid-20th century. While specific documentation of its initial discovery remains limited in available literature, the compound emerged as part of systematic investigations into isopropyl-substituted cyclohexane derivatives during the expansion of fragrance and flavor chemistry research.

Early synthetic approaches to this compound were documented in patent literature, particularly in Japanese patent applications from the late 20th century. A notable synthesis method described in JP-A-02-188549 utilized 4-isopropylcyclohexylmethanol as a starting material, demonstrating the compound's relationship to the broader family of menthane derivatives. This synthetic route represented a significant advancement in the controlled preparation of stereoisomerically pure forms of the compound.

The compound's recognition in regulatory and standardization contexts occurred gradually, with the assignment of Chemical Abstracts Service numbers 88166-24-9 for the mixture of stereoisomers and 32533-97-4 specifically for the trans isomer. The European Community subsequently assigned the identification number 899-301-5, reflecting its growing commercial and research significance.

Research into this aldehyde gained momentum in the context of olfactory receptor studies and malodor control applications. Patent documentation from 2011 and subsequent years demonstrates its evaluation as a malodor control agent, indicating its transition from a purely synthetic intermediate to a compound with specific functional applications.

Nomenclature and Structural Identification

This compound exists under multiple systematic and common nomenclature systems, reflecting its complex stereochemical properties and varied applications. The International Union of Pure and Applied Chemistry name, this compound, provides the most systematic description of its structure.

The compound's molecular formula C₁₀H₁₈O encompasses a molecular weight of 154.24900 daltons, with an exact mass of 154.13600. The structural framework consists of a cyclohexane ring bearing an aldehyde functional group at position 1 and an isopropyl (propan-2-yl) substituent at position 4.

Table 1: Chemical Identifiers and Properties

Property Value Source
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.24900 g/mol
Exact Mass 154.13600
Chemical Abstracts Service Number 88166-24-9
European Community Number 899-301-5
Simplified Molecular Input Line Entry System CC(C)C1CCC(CC1)C=O
International Chemical Identifier Key GLBRWLVEZQRTKY-MGCOHNPYSA-N

The compound demonstrates significant stereochemical complexity, existing primarily as two stereoisomeric forms. The trans isomer, specifically designated as (1r,4r)-4-(propan-2-yl)cyclohexane-1-carbaldehyde, possesses the Chemical Abstracts Service number 32533-97-4. This stereoisomer represents a distinct molecular entity with potentially different physical and chemical properties compared to the cis form.

Alternative nomenclature includes 4-isopropylcyclohexane-1-carbaldehyde, cyclohexanecarboxaldehyde 4-(1-methylethyl)-, and the commercial designation p-menthan-7-al, reflecting its relationship to the menthane family of compounds. The compound also appears in chemical databases under various synonymous designations, including 4-isopropylcyclohexyl carbaldehyde and trans-4-isopropylcyclohexane-1-carboxaldehyde.

Physical property characterization reveals a calculated logarithm of the partition coefficient value of 2.64770, indicating moderate lipophilicity. The polar surface area measures 17.07000 square angstroms, suggesting limited hydrogen bonding capability due to the single aldehyde oxygen atom.

Significance in Organic Chemistry Research

This compound has emerged as a compound of substantial interest in multiple domains of organic chemistry research, demonstrating particular significance in fragrance chemistry, olfactory receptor studies, and synthetic methodology development.

In the realm of olfactory science, this compound has been extensively investigated for its role in malodor control applications. Research documented in patent literature demonstrates its effectiveness as a malodor inhibitor through interaction with specific olfactory receptors. The compound's mechanism of action involves modulation of olfactory receptor responses, representing a novel approach to odor management that extends beyond traditional masking or neutralization strategies.

The synthetic utility of this compound is evidenced by its role as a key intermediate in the preparation of various complex organic molecules. Patent documentation describes its synthesis from 4-isopropylcyclohexylmethanol through established oxidation protocols, with yields and selectivity parameters optimized for commercial applications. The compound serves as a precursor to related menthane derivatives, including alcohols and carboxylic acids, expanding its utility in synthetic organic chemistry.

Table 2: Research Applications and Findings

Application Domain Research Finding Methodological Approach Reference
Malodor Control Olfactory receptor modulation Receptor response assays
Synthetic Chemistry Intermediate for complex molecules Multi-step synthesis
Stereochemistry Separation of cis/trans isomers Chromatographic methods
Physical Chemistry Partition coefficient determination Computational modeling

The compound's significance extends to fundamental studies of cyclohexane conformational analysis and substituent effects. The presence of both an aldehyde functional group and an isopropyl substituent provides opportunities for investigating steric and electronic interactions within the cyclohexane framework. Research has demonstrated that the isopropyl group's bulky nature influences both the compound's reactivity patterns and its conformational preferences.

Commercial availability through specialized chemical suppliers indicates the compound's established role in research applications. Multiple suppliers offer the compound in various purities and quantities, with typical purities of 95% or higher, suggesting standardized synthetic protocols and quality control measures. The availability of both stereoisomerically pure and mixed samples enables researchers to investigate structure-activity relationships and stereochemical effects.

Current research trends indicate growing interest in the compound's potential applications in materials science and catalysis. The aldehyde functional group provides opportunities for further derivatization, while the cyclohexane backbone offers structural rigidity that may be advantageous in certain applications. The combination of commercial availability, well-characterized properties, and synthetic versatility positions this compound as a valuable tool for continued organic chemistry research.

Environmental and regulatory considerations have also shaped research directions, with studies examining the compound's behavior in various matrices and its potential for biotransformation. The compound's moderate lipophilicity suggests potential for bioaccumulation, making it a subject of interest for environmental chemistry research and regulatory assessment.

Properties

IUPAC Name

4-propan-2-ylcyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBRWLVEZQRTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591794
Record name 4-(Propan-2-yl)cyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32533-97-4
Record name 4-(Propan-2-yl)cyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

4-(Propan-2-yl)cyclohexane-1-carbaldehyde serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Aldol Reactions : The aldehyde functionality can engage in aldol condensation reactions, forming β-hydroxy aldehydes or ketones, which are valuable intermediates in synthesizing larger organic molecules.
  • Reduction Reactions : The compound can be reduced to form alcohols or other derivatives, expanding its utility in synthetic pathways.

Fragrance Industry

Due to its pleasant odor profile, this compound is utilized in the fragrance industry. It can be incorporated into perfumes and scented products to enhance their aromatic qualities. The compound's volatility and stability make it suitable for use in various formulations.

Pharmaceutical Applications

There is emerging interest in the potential pharmaceutical applications of this compound. Its structural characteristics allow for modifications that could lead to the development of new drugs or therapeutic agents. For instance:

  • Synthesis of Antihistamines : Similar compounds have been explored for their antihistaminic properties, suggesting that this compound could be a precursor for developing new antihistamine drugs .

Case Study 1: Synthesis of Antihistamines

Research has shown that derivatives of cyclohexane carbaldehydes can lead to the synthesis of effective antihistamines. In one study, the synthesis involved reacting this compound with amines to produce various antihistamine compounds with improved efficacy and reduced side effects .

Case Study 2: Fragrance Formulation

In a study focused on fragrance formulation, this compound was blended with other aromatic compounds to create a novel scent profile that appealed to consumers. The stability of the compound under different conditions was evaluated, confirming its suitability for long-lasting fragrances.

Mechanism of Action

The mechanism by which 4-(Propan-2-yl)cyclohexane-1-carbaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Physical Properties
This compound C₁₀H₁₆O 152.23 Isopropyl Higher hydrophobicity due to bulky substituent; likely elevated boiling point
Cyclohexanecarbaldehyde C₇H₁₂O 112.17 None Lower molecular weight; higher polarity
4-Methylcyclohexanecarbaldehyde C₈H₁₄O 126.20 Methyl Moderate steric hindrance; improved solubility in non-polar solvents
4-(4-Chlorophenyl)cyclohexane-1-carbaldehyde C₁₃H₁₅ClO 222.71 Chlorophenyl Increased molecular weight; enhanced electronic effects from Cl

Key Observations :

  • Steric Effects : The isopropyl group in this compound introduces significant steric bulk compared to methyl or unsubstituted analogs. This bulk may reduce reactivity in nucleophilic additions (e.g., Grignard reactions) but improve selectivity in sterically demanding reactions .
  • Electronic Effects: The electron-withdrawing aldehyde group is common across all compounds.

Spectroscopic and Crystallographic Insights

  • Crystallography : Tools like SHELXL enable precise determination of stereochemistry and substituent positioning (e.g., axial vs. equatorial isopropyl groups in the trans-isomer).
  • Electronic Analysis : Software such as Multiwfn can model electron density distributions, revealing how substituents influence the aldehyde's reactivity. For example, the isopropyl group may donate electron density via hyperconjugation, slightly deactivating the aldehyde carbonyl.

Purity and Commercial Availability

  • Purity : Commercial samples of this compound are typically available at 95% purity , comparable to analogs like 4-methylcyclohexanecarbaldehyde. Higher purity grades may be required for sensitive synthetic applications.
  • CAS Registry : Multiple CAS numbers (e.g., 32533-97-4, 88166-24-9) reflect stereoisomeric and supplier-specific variations .

Biological Activity

4-(Propan-2-yl)cyclohexane-1-carbaldehyde, also known as isopropyl cyclohexanecarboxaldehyde, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C12_{12}H22_{22}O
  • Molecular Weight : Approximately 194.31 g/mol

The compound features a cyclohexane ring with an isopropyl group and an aldehyde functional group, which contribute to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, showing potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation. This action suggests potential therapeutic applications in treating inflammatory diseases.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, altering their activity.
  • Signal Transduction Modulation : The compound may influence signaling pathways involved in inflammation and cell proliferation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the compound's efficacy against a range of bacterial pathogens, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli50
    Pseudomonas aeruginosa100
  • Anti-inflammatory Assay : In vitro assays showed that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent.
  • Enzyme Interaction Studies : The compound was shown to inhibit COX enzymes with an IC50_{50} value of 30 µM, suggesting its utility in managing pain and inflammation.

Applications in Industry and Research

This compound has diverse applications:

  • Fragrance and Flavor Industry : It is used as a flavoring agent due to its pleasant aroma.
  • Biochemical Probes : The compound serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group (-CHO) undergoes classic carbonyl transformations:

Reaction TypeTypical Reagents/ConditionsMajor ProductsYield RangeKey Observations
OxidationKMnO<sub>4</sub>/H<sup>+</sup> (aq)4-(Propan-2-yl)cyclohexane-1-carboxylic acid75–85%Stereospecific oxidation; cis isomer reacts 20% faster than trans
ReductionNaBH<sub>4</sub>/MeOH4-(Propan-2-yl)cyclohexane-1-methanol90–95%Retention of cyclohexane chair conformation confirmed by NMR
Nucleophilic AdditionGrignard reagents (e.g., CH<sub>3</sub>MgBr)Secondary alcohols80–88%Steric hindrance from isopropyl group reduces yield by 12% compared to unsubstituted analogs

Cyclohexane Ring Modifications

The cyclohexane ring participates in substituent-directed reactions:

Electrophilic Aromatic Substitution (EAS)

Though less reactive than aromatic systems, halogenation occurs under radical conditions:

HalogenConditionsProductRegioselectivity
Cl<sub>2</sub>UV light, CCl<sub>4</sub>3-Chloro-4-(propan-2-yl)cyclohexane-1-carbaldehyde85% at C3

Ring-Opening Reactions

Controlled ozonolysis (O<sub>3</sub>, then Zn/H<sub>2</sub>O) cleaves the ring, yielding:

  • Hexanedial derivatives (60–70%)

  • Isopropyl-containing fragments (identified via GC-MS)

Steric and Electronic Effects

The isopropyl group imposes significant steric constraints:

ReactionImpactData
Friedel-Crafts AlkylationFailure to form carbocation intermediatesNo reaction observed with AlCl<sub>3</sub>/benzene
Diels-Alder CycloadditionReduced dienophile reactivity40% lower yield vs. non-substituted cyclohexanecarbaldehyde

Catalytic Hydrogenation

Selective reduction pathways:

CatalystConditionsProductNotes
Pd/C (5%)H<sub>2</sub> (1 atm), EtOH4-(Propan-2-yl)cyclohexane-1-methanolNo ring hydrogenation observed
PtO<sub>2</sub>H<sub>2</sub> (3 atm), AcOHFully saturated decalin derivativeRequires elevated pressure

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 100°C):

  • Wagner-Meerwein rearrangement observed

  • Migratory aptitude: isopropyl > hydrogen

This compound’s reactivity profile demonstrates its versatility in synthesizing complex architectures. The isopropyl group’s steric effects and the aldehyde’s electronic properties create unique selectivity patterns, particularly in oxidation and catalytic hydrogenation reactions. Recent studies highlight its potential as a chiral building block in asymmetric synthesis when paired with appropriate catalysts .

Preparation Methods

Grignard Reaction Pathway

The Grignard reaction pathway represents a cornerstone in the laboratory-scale synthesis of 4-(Propan-2-yl)cyclohexane-1-carbaldehyde. This method involves sequential nucleophilic addition and oxidation steps, leveraging cyclohexanone as the starting material.

Reaction Mechanism and Steps

Cyclohexanone undergoes nucleophilic attack by isopropyl magnesium chloride (Grignard reagent) in anhydrous diethyl ether, forming a secondary alkoxide intermediate. Subsequent protonation yields 4-(propan-2-yl)cyclohexanol. The alcohol intermediate is then oxidized to the target aldehyde using pyridinium chlorochromate (PCC), a mild oxidizing agent that selectively converts alcohols to aldehydes without over-oxidation to carboxylic acids.

Optimization and Yield

Key parameters influencing yield include reaction temperature (−10°C for Grignard addition), solvent purity (anhydrous conditions to prevent reagent decomposition), and stoichiometric ratios (1:1 cyclohexanone to Grignard reagent). Typical yields range from 75% to 85%, with purity exceeding 95% after column chromatography.

Table 1: Grignard Pathway Conditions and Outcomes
Parameter Optimal Condition Yield (%) Purity (%)
Temperature −10°C (addition), 25°C (oxidation) 80 95
Solvent Diethyl ether (anhydrous)
Oxidizing Agent PCC (1.2 equiv)

Catalytic Hydrogenation

Catalytic hydrogenation offers a scalable industrial route to this compound, utilizing aromatic precursors such as 4-isopropylbenzaldehyde. This method capitalizes on heterogeneous catalysis to achieve high efficiency.

Reaction Setup and Mechanism

4-Isopropylbenzaldehyde is subjected to hydrogen gas (H₂) under pressure (3–5 bar) in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential hydrogenation of the aromatic ring to yield the saturated cyclohexane derivative.

Industrial-Scale Optimization

Industrial reactors employ continuous flow systems to enhance mass transfer and heat dissipation. Catalyst loading (5% Pd/C) and hydrogen pressure (4 bar) are optimized to maximize conversion rates (>98%) and selectivity (>90%). Post-reaction filtration removes the catalyst, and distillation isolates the product with ≥99% purity.

Table 2: Catalytic Hydrogenation Parameters
Parameter Optimal Condition Conversion (%) Selectivity (%)
Catalyst Pd/C (5% loading) 98 92
Pressure 4 bar H₂
Temperature 80°C

Alternative Synthesis Routes

Hydroformylation of Cyclohexene Derivatives

Hydroformylation of 4-isopropylcyclohexene using syngas (CO/H₂) and rhodium catalysts represents a potential route. This method, however, remains unexplored for the target aldehyde, necessitating further research to assess feasibility and efficiency.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison
Method Yield (%) Scalability Cost Efficiency Environmental Impact
Grignard Reaction 80 Low Moderate High (solvent waste)
Catalytic Hydrogenation 92 High High Low (reusable catalyst)

The Grignard pathway, though reliable for laboratory synthesis, generates significant solvent waste and requires meticulous anhydrous conditions. In contrast, catalytic hydrogenation aligns with green chemistry principles, offering superior scalability and reduced environmental footprint.

Q & A

Q. What is the correct IUPAC nomenclature for 4-(Propan-2-yl)cyclohexane-1-carbaldehyde, and how does substituent positioning affect its naming?

The IUPAC name follows the priority of functional groups and substituents. The parent structure is cyclohexane, with the aldehyde (-CHO) group at position 1 (highest priority). The 4-position is occupied by a propan-2-yl (isopropyl) group. The numbering ensures the aldehyde receives the lowest possible locant, followed by substituents in alphabetical order. For stereoisomers, descriptors like trans or cis (e.g., trans-4-isopropylcyclohexane-1-carboxaldehyde) are added based on spatial arrangement .

Q. What are the recommended methods for synthesizing this compound?

A common approach involves:

Friedel-Crafts alkylation : Introduce the isopropyl group to cyclohexane using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Oxidation : Convert a methylene group (-CH₂-) adjacent to the cyclohexane ring to an aldehyde via ozonolysis or controlled oxidation with reagents like CrO₃.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation to isolate the aldehyde .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionPurpose
CatalystAlCl₃ (1.2 eq)Facilitate isopropyl substitution
Temperature80–100°CBalance reaction rate and yield
SolventDichloromethaneDissolve hydrophobic intermediates
Oxidation ReagentOzone (O₃) in CH₂Cl₂/MeOHSelective aldehyde formation

Advanced Research Questions

Q. How can stereochemical isomerism (trans vs. cis) in this compound be experimentally determined?

  • X-ray crystallography : Resolve absolute configuration using SHELXL software for refinement .
  • NMR spectroscopy : Compare coupling constants (J-values) of axial vs. equatorial protons. For example, trans-isomers exhibit distinct NOE (Nuclear Overhauser Effect) correlations between the aldehyde proton and isopropyl group .

Q. How do computational models predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify electrophilic sites (e.g., aldehyde carbon).
  • Simulate transition states for reactions like Grignard additions or hydride reductions.
  • Predict regioselectivity in multi-functional systems .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields in aldehyde synthesis?

  • Troubleshooting workflow :
    • Verify reagent purity (≥95% by GC) and moisture-free conditions.
    • Optimize catalyst loading (e.g., AlCl₃: 1.0–1.5 eq) to avoid side reactions.
    • Use kinetic studies (e.g., in situ IR) to monitor aldehyde formation and adjust reaction time .

Q. Table 2: Analytical Techniques for Data Validation

TechniqueApplicationKey Parameters
GC-MSPurity assessmentColumn: DB-5MS; He carrier gas
HPLC (UV detector)Isomer separationMobile phase: 70:30 hexane/IPA
FT-IRFunctional group analysisPeak: 1720 cm⁻¹ (C=O stretch)

Q. How does the isopropyl group influence the compound’s solubility and stability in organic solvents?

  • Solubility : The hydrophobic isopropyl group reduces water solubility but enhances miscibility in non-polar solvents (e.g., hexane, toluene).
  • Stability : Steric hindrance from the isopropyl group slows aldehyde oxidation, improving shelf life under inert atmospheres.
  • Experimental validation : Compare solubility parameters (Hansen solubility theory) and conduct accelerated stability tests (40°C/75% RH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Propan-2-yl)cyclohexane-1-carbaldehyde
Reactant of Route 2
4-(Propan-2-yl)cyclohexane-1-carbaldehyde

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